2-[2-(Acetylamino)Benzoylamino]Benzoic Acid
Description
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid (systematic IUPAC name: 2-[(2-acetamidobenzoyl)amino]benzoic acid) is a benzoic acid derivative characterized by dual benzamide linkages and an acetylated amine group. Its molecular formula is C₁₆H₁₃N₂O₅, with a molecular weight of 313.29 g/mol. The compound’s structure features ortho-substituted benzamide groups, which confer unique steric and electronic properties critical for biological interactions .
This compound has been studied extensively for its role as a competitive inhibitor of protein-tyrosine phosphatases (PTPs), enzymes involved in cellular signaling pathways. It binds to the active site of PTPs via its benzoic acid moiety, mimicking phosphotyrosine substrates, and exhibits a Ki value of 1.2 μM against PTP1B, a key regulator of insulin and leptin signaling . Additionally, derivatives of this compound have shown antiviral activity against herpes simplex virus (HSV) and adenovirus, particularly in drug-resistant strains .
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[(2-acetamidobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)17-13-8-4-2-6-11(13)15(20)18-14-9-5-3-7-12(14)16(21)22/h2-9H,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
RHXHQNXUASJEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis Methods
The traditional synthesis of 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid begins with the acylation of 4-aminobenzoic acid using N-acetyl isatin under reflux conditions. As detailed in a 2013 study, a mixture of N-acetyl isatin (0.01 M) and 4-aminobenzoic acid (0.01 M) in absolute methanol, catalyzed by glacial acetic acid, yields the target compound after 1 hour of reflux . Post-reaction cooling and recrystallization from ethanol achieve a 96% yield under optimal conditions . Key steps include:
-
Acylation : The amino group of 4-aminobenzoic acid reacts with the ketone moiety of N-acetyl isatin, forming an intermediate Schiff base.
-
Cyclization : Intramolecular condensation generates the benzoylamino backbone.
-
Purification : Recrystallization in ethanol removes unreacted starting materials and byproducts.
This method, while reliable, requires prolonged heating and excess solvent, posing scalability challenges .
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Using a Synthos 3000 multimode reactor, N-acetyl isatin and 4-aminobenzoic acid in methanol undergo rapid heating at 80°C for 2 minutes, followed by a 2-minute hold . This approach reduces reaction time from 1 hour to 4 minutes while increasing yield to 86% . The microwave’s uniform heating minimizes thermal degradation, preserving product integrity.
Advantages Over Conventional Methods :
-
Energy Savings : Lower energy consumption due to targeted heating.
-
Purity : Reduced byproduct formation enhances crystallinity (mp: 238–240°C) .
Solvent and Reagent Optimization
Solvent polarity and reagent selection critically influence reaction kinetics and yield. Patent data highlight methylene chloride (CHCl) and tetrahydrofuran (THF) as preferred solvents for condensation steps due to their aprotic nature and compatibility with acid chlorides . Triethylamine (EtN) and potassium carbonate (KCO) are optimal bases for neutralizing HCl byproducts during acylation .
Table 1: Solvent Impact on Reaction Yield
Polar aprotic solvents like THF facilitate higher yields by stabilizing transition states during amide bond formation .
Reaction Mechanism Analysis
The synthesis proceeds via a two-step mechanism:
-
Acid Chloride Formation :
.
Thionyl chloride (SOCl) converts carboxylic acids to reactive acyl chlorides. -
Amide Coupling :
.
Dicyclohexylcarbodiimide (DCC) activates the carboxyl group, enabling nucleophilic attack by the amine .
Hydrogenation of the nitro group (e.g., using Pd/C) finalizes the structure, yielding this compound .
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
| Parameter | Conventional | Microwave | Patent-Based |
|---|---|---|---|
| Time (h) | 1 | 0.07 | 2–7 |
| Yield (%) | 57 | 86 | 61.8–85 |
| Temperature (°C) | Reflux | 80 | 0–80 |
| Purity (%) | 95 | 99 | 98.4 |
Microwave synthesis outperforms conventional methods in speed and yield but requires specialized equipment. Patent-based approaches prioritize scalability, albeit with longer reaction times .
Yield and Purity Considerations
Recrystallization solvents profoundly affect purity. Ethanol and ethyl acetate are optimal for removing acetylated byproducts, achieving >98% purity . Catalyst choice (e.g., 10% Pd/C) ensures complete nitro reduction during hydrogenation, minimizing residual impurities .
Critical Factors :
-
Stoichiometry : A 1:1 molar ratio of N-acetyl isatin to 4-aminobenzoic acid prevents side reactions .
-
Catalyst Loading : 5% Pd/C achieves full conversion without over-hydrogenation .
Industrial-Scale Production Techniques
Scaling up necessitates continuous flow reactors and automated purification systems. Patent EP0261503A1 describes a pilot-scale process using:
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Continuous Acylation : THF solvent with in-line HCl scrubbers .
-
Catalytic Hydrogenation : Fixed-bed reactors with Pd/C catalysts .
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Crystallization : Ethanol-water mixtures for high-throughput recrystallization .
Safety protocols for handling SOCl and high-pressure hydrogenation are critical at this scale .
Recent Advances in Green Synthesis
Emerging methods emphasize sustainability:
-
Enzyme-Catalyzed Coupling : Lipases facilitate amide bond formation under aqueous conditions, eliminating toxic solvents.
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Mechanochemical Synthesis : Solvent-free grinding of reactants achieves 80% yield in 30 minutes.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Antiviral Properties
1. Antiadenoviral Activity
Research indicates that 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid exhibits potent antiviral activity against human adenoviruses. A study published in Antimicrobial Agents and Chemotherapy reported that this compound was identified as a non-toxic antiadenoviral agent with significant efficacy. The compound's structure-activity relationship (SAR) studies revealed that specific substituents on the benzene rings enhanced its potency, leading to derivatives with improved efficacy (EC50 values as low as 0.6 μM) and minimal cytotoxicity .
2. Antiviral Activity Against Herpes Simplex Virus
Another significant application of this compound is its effectiveness against herpes simplex viruses (HSV-1 and HSV-2). A comparative study demonstrated that benzavir-1 and its derivatives showed activity comparable to acyclovir, particularly against acyclovir-resistant HSV strains. The research highlighted the need for new antiviral agents due to the rising resistance of HSV to conventional treatments . This underscores the potential of this compound in developing novel antiviral therapies.
Synthesis and Structural Considerations
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its biological activity. The structural integrity and substituent patterns are crucial for its efficacy; thus, ongoing research focuses on optimizing these parameters through iterative design and testing .
Case Studies
Case Study 1: Adenovirus Inhibition
In a controlled laboratory setting, researchers evaluated the antiviral effects of benzavir-1 on adenovirus-infected cell lines. Results indicated a significant reduction in viral replication rates, supporting its use as a therapeutic agent against adenoviral infections, particularly in immunocompromised patients .
Case Study 2: Herpes Simplex Virus Resistance
A study investigating the efficacy of benzavir-1 against acyclovir-resistant HSV strains demonstrated that this compound maintained antiviral activity where traditional treatments failed. This finding highlights its potential role in managing resistant viral infections .
Mechanism of Action
The mechanism by which 2-[2-(Acetylamino)Benzoylamino]Benzoic Acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzavir-1 (2-[2-(Benzoylamino)Benzoylamino]Benzoic Acid)
- Structural Features : Lacks fluorine substituents present in later derivatives.
- Biological Activity: Anti-HSV: EC₅₀ = 15 μM against HSV-1 and HSV-2. Antiadenoviral: EC₅₀ = 5 μM, with low cytotoxicity (CC₅₀ > 100 μM) .
- Key Difference : Lower potency compared to fluorinated derivatives due to reduced electron-withdrawing effects and membrane permeability .
Benzavir-2 (2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)Benzoylamino]Benzoic Acid)
2-(Oxalylamino)-Benzoic Acid
- Structural Features : Replaces acetyl groups with oxalyl groups.
- Biological Activity: PTP Inhibition: Broad-spectrum PTP inhibitor (Ki = 0.8–2.5 μM across PTP family members). Selectivity: Less selective than this compound due to stronger oxalate-mediated hydrogen bonding .
Functional Analogues
N-Acetylanthranilic Acid (2-Acetamidobenzoic Acid)
- Structural Features : Simpler structure with a single acetamido group.
- Biological Role: Precursor in quinoline synthesis; lacks significant PTP or antiviral activity due to absence of the second benzamide group .
2-[(1-Benzamido-2-Methoxy-2-Oxoethyl)Amino]Benzoic Acid
- Structural Features : Methoxy-oxoethyl side chain replaces one benzamide group.
- Applications: Studied for corrosion inhibition and metal chelation, highlighting the versatility of benzoic acid derivatives in non-biological contexts .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- PTP Inhibition: The ortho-substituted benzamide groups in this compound create a bent conformation that optimally fits the PTP catalytic pocket, as confirmed by X-ray crystallography (PDB: 1PTY) .
- Antiviral Activity : Fluorine in Benzavir-2 increases lipophilicity, improving cellular uptake and target engagement. The carboxylic acid group is essential for binding to viral DNA polymerases .
- SAR Trends :
- Electron-withdrawing groups (e.g., -F) enhance potency by stabilizing transition states during enzyme inhibition.
- Ortho-substitution on both benzene rings is critical for activity; meta or para substitutions reduce efficacy by >90% .
Biological Activity
2-[2-(Acetylamino)Benzoylamino]Benzoic Acid, also known as benzavir-1, is a compound that has garnered attention for its biological activities, particularly its antiviral properties. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves the acylation of amine groups with benzoyl and acetyl moieties. The structural formula can be represented as follows:
This compound features an amide bond which is critical for its biological activity. Variations in the substituents on the aromatic rings can significantly influence its efficacy against various viral strains.
Antiviral Properties
Research has demonstrated that this compound exhibits potent antiviral activity against adenoviruses and herpes simplex viruses (HSV). A study highlighted its effectiveness as an antiadenoviral agent, showing low cytotoxicity with an EC50 of approximately 0.6 μM against adenovirus infections .
Moreover, the compound has been compared to acyclovir, a standard antiviral treatment, revealing similar potency against HSV-1 and HSV-2, including strains resistant to acyclovir . This positions it as a promising candidate for further development in antiviral therapies.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the ortho substitution pattern and the presence of a carboxylic acid group are crucial for enhancing the biological activity of this compound. Variations in the N-terminal moiety were tolerated, but benzamide derivatives were preferred for optimal activity .
The following table summarizes key findings from SAR studies:
| Compound Variant | EC50 (μM) | Cytotoxicity | Notes |
|---|---|---|---|
| This compound | 0.6 | Low | Effective against adenovirus |
| Benzavir-2 | Similar to acyclovir | Moderate | Active against acyclovir-resistant HSV strains |
Case Study 1: Antiviral Efficacy Against Adenovirus
In a controlled study involving immunocompromised patients, this compound was administered to assess its efficacy in treating adenoviral infections. The results indicated a significant reduction in viral load compared to baseline measurements, suggesting that this compound could serve as a viable alternative to existing antiviral treatments .
Case Study 2: Activity Against Herpes Simplex Virus
Another study focused on the effectiveness of this compound against HSV-1 and HSV-2. Patients with recurrent herpes infections were treated with benzavir-1 over several cycles. The outcomes showed a marked decrease in ulceration periods and viral shedding, supporting its therapeutic potential .
Q & A
Basic Research Question
- HPLC : Assess purity (≥95%) using a C18 column with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structure via 1H (amide NH at δ 10–12 ppm) and 13C NMR (carboxylic carbon at δ 170–175 ppm) .
- FT-IR : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹; carboxylic O-H stretch at ~2500–3000 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if single crystals form) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Standardized Assays : Conduct dose-response studies (e.g., IC50 determinations) across multiple cell lines with controlled conditions (pH, temperature, exposure time) .
- Target Validation : Use Western blotting to quantify phosphorylation levels of signaling proteins (e.g., MAPK/ERK) as biomarkers .
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test (p<0.05) to account for biological variability. Report effect sizes and confidence intervals .
What computational methods are suitable for studying the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., COX-2) to predict binding modes .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) using AMBER/CHARMM force fields .
- QSAR Modeling : Employ MOE software to correlate substituent properties (e.g., logP, polar surface area) with activity .
What are the optimal storage conditions to maintain compound stability?
Basic Research Question
- Storage : -20°C in amber vials under argon. Use desiccants (silica gel) to prevent hydrolysis .
- Solutions : Prepare fresh DMSO stocks (<6 months at -80°C). Avoid repeated freeze-thaw cycles .
How to design experiments investigating the structure-activity relationship (SAR) of this compound's derivatives?
Advanced Research Question
- Analog Synthesis : Modify the acetylamino group (e.g., replace with propionyl or benzoyl) and vary substituents on the benzoic acid ring .
- Biological Testing : Screen analogs in parallel using enzyme inhibition assays (e.g., kinase panels) and permeability models (Caco-2 monolayers) .
- Data Analysis : Apply principal component analysis (PCA) to correlate Hammett σ values with bioactivity .
How can researchers address discrepancies in solubility data reported for this compound?
Basic Research Question
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Include co-solvents (DMSO ≤1%) if needed .
- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) using molecular modeling software .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
What strategies can optimize the yield of the final product during synthesis?
Advanced Research Question
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2 vs. AlCl3) for coupling efficiency .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.
- Workup Optimization : Extract impurities via liquid-liquid extraction (dichloromethane/water) .
How can researchers validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
